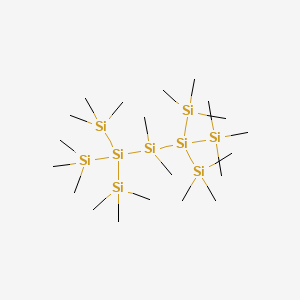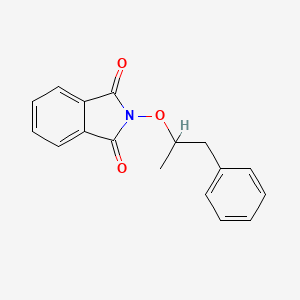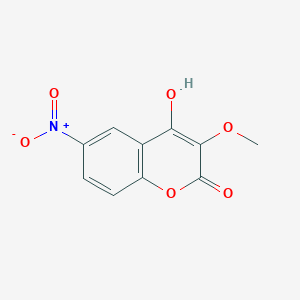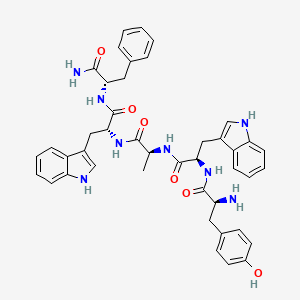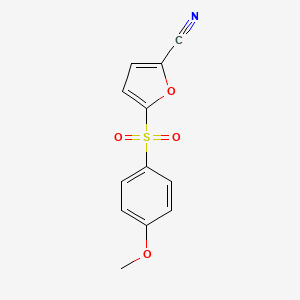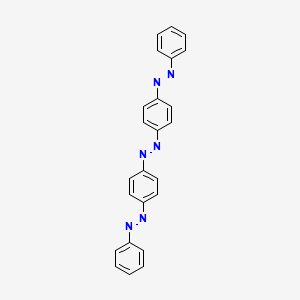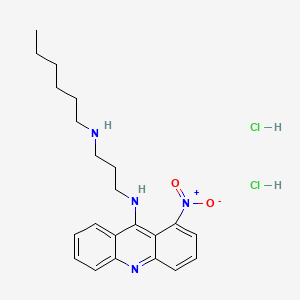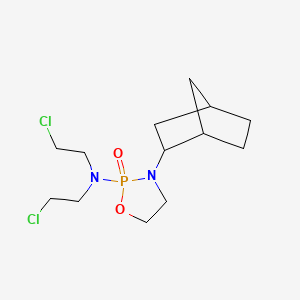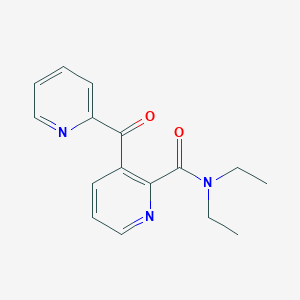![molecular formula C14H10N4O8S B14449812 N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide CAS No. 74834-86-9](/img/structure/B14449812.png)
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide is a complex organic compound with the molecular formula C14H10N4O8S This compound is known for its unique structural features, which include multiple nitro groups and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide typically involves multiple steps. One common method starts with the nitration of 2,4-dinitrophenylhydrazine to introduce nitro groups. This is followed by the formation of a sulfanyl linkage through a nucleophilic substitution reaction with a suitable thiol compound. The final step involves the formylation of the resulting intermediate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s antimicrobial and anticancer activities. The sulfanyl group can also interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
S-(2,4-Dinitrophenyl)glutathione: A compound with similar nitro and sulfanyl functionalities, used in biochemical studies.
Uniqueness
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide is unique due to its combination of nitro, methoxy, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler related compounds.
Properties
CAS No. |
74834-86-9 |
|---|---|
Molecular Formula |
C14H10N4O8S |
Molecular Weight |
394.32 g/mol |
IUPAC Name |
N-[2-(2,4-dinitrophenyl)sulfanyl-4-methoxy-6-nitrophenyl]formamide |
InChI |
InChI=1S/C14H10N4O8S/c1-26-9-5-11(18(24)25)14(15-7-19)13(6-9)27-12-3-2-8(16(20)21)4-10(12)17(22)23/h2-7H,1H3,(H,15,19) |
InChI Key |
DULUXSJHHXJGCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
